molecular formula C10H20O B14509132 5,7-Dimethyloct-7-EN-4-OL CAS No. 62834-93-9

5,7-Dimethyloct-7-EN-4-OL

Cat. No.: B14509132
CAS No.: 62834-93-9
M. Wt: 156.26 g/mol
InChI Key: KWZLDTDSZFKCBP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyloct-7-EN-4-OL can be achieved through several synthetic routes. One common method involves the hydroformylation of 2,6-dimethylhept-5-ene, followed by reduction. The reaction conditions typically include the use of a rhodium catalyst and high-pressure hydrogen gas .

Industrial Production Methods

In industrial settings, this compound is produced through large-scale hydroformylation processes. The reaction is carried out in reactors equipped with advanced control systems to maintain optimal temperature and pressure conditions. The product is then purified through distillation and other separation techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyloct-7-EN-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dimethyloct-7-EN-4-OL has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of flavors, fragrances, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5,7-Dimethyloct-7-EN-4-OL involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. The compound’s effects are mediated through its ability to modulate enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyloct-7-EN-4-OL is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and specialty chemicals .

Properties

CAS No.

62834-93-9

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

5,7-dimethyloct-7-en-4-ol

InChI

InChI=1S/C10H20O/c1-5-6-10(11)9(4)7-8(2)3/h9-11H,2,5-7H2,1,3-4H3

InChI Key

KWZLDTDSZFKCBP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)CC(=C)C)O

Origin of Product

United States

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